Imidazo[4,5,1-jk][1]benzazepine
Description
Contextualization of Fused Heterocyclic Ring Systems in Organic Chemistry Research
Fused heterocyclic systems, which consist of two or more rings sharing at least one common bond and containing atoms of at least two different elements, are of paramount importance in organic chemistry. iupac.org Their rigid, three-dimensional structures provide a foundation for the development of molecules with specific biological activities. The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur introduces diverse electronic properties and hydrogen bonding capabilities, which are crucial for molecular recognition and interaction with biological targets. iupac.org Consequently, fused heterocycles are integral components of numerous pharmaceuticals and natural products. iupac.org The synthesis of these complex scaffolds is a significant area of research, driving the development of innovative synthetic methodologies.
Structural Characteristics and Nomenclature of Imidazo[4,5,1-jk]Current time information in Jammu Division, IN.benzazepine
The Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine scaffold is a tricyclic system formed by the fusion of an imidazole (B134444) ring, a benzene (B151609) ring, and an azepine ring. Its systematic name, according to IUPAC nomenclature for fused ring systems, precisely defines the connectivity of these constituent rings. dspmuranchi.ac.inacdlabs.com The "imidazo" portion refers to the five-membered imidazole ring containing two nitrogen atoms. The "benzazepine" part indicates the fusion of a benzene ring with a seven-membered azepine ring, which contains a nitrogen atom. The locants "[4,5,1-jk]" specify the fusion pattern, indicating the atoms shared between the rings. The parent compound, Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine, has the CAS number 437-77-4. chemicalbook.comlabnovo.comchemblink.com
A notable derivative of this scaffold is 4,5-Dihydro-6-oxime-imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine-2,6,7(1H)-trione, which has the CAS number 92260-82-7. anexib.comnih.govscbt.comchemicalbook.com The structure of this derivative highlights the capacity of the core scaffold to be functionalized at various positions, leading to a diverse range of chemical entities.
Significance of the Imidazo[4,5,1-jk]Current time information in Jammu Division, IN.benzazepine Skeleton as a Synthetic Target
The presence of the Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine skeleton in known chemical databases and the availability of its derivatives from chemical suppliers underscore its relevance as a synthetic target. anexib.comnih.govscbt.comchemicalbook.comlabcompare.com The structural complexity and the embedded pharmacophoric features, such as the imidazole and benzazepine moieties, make it an attractive scaffold for medicinal chemistry research. The synthesis of such tricyclic systems often requires multi-step sequences and the development of regioselective and stereoselective reactions. The challenge of constructing this unique ring system drives the innovation of new synthetic methods in organic chemistry. While specific synthetic routes for the parent Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine are not widely reported in publicly available literature, the synthesis of related fused imidazole systems often involves cyclization reactions, including intramolecular Heck reactions and van Leusen imidazole synthesis. mdpi.com
Overview of Research Trajectories Pertaining to Imidazo[4,5,1-jk]Current time information in Jammu Division, IN.benzazepine and its Analogues
Direct research on the Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine scaffold appears to be limited, with a scarcity of published studies detailing its synthesis or biological activity. However, the broader class of fused imidazole derivatives has been the subject of extensive investigation. For instance, research into phenyl derivatives of fused imidazole systems has explored their anti-inflammatory activity. nih.gov Furthermore, various tricyclic imidazole derivatives are being investigated as potential drug candidates for central nervous system disorders. nih.gov
The existence of specific, functionalized derivatives such as 4,5-Dihydro-6-oxime-imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine-2,6,7(1H)-trione suggests that this scaffold has been synthesized and likely evaluated for biological activity, although the specific findings may not be in the public domain. nih.gov The research trajectory for this scaffold likely falls within the broader search for novel bioactive molecules, with potential applications in areas where other fused imidazole and benzazepine compounds have shown promise. The development of synthetic routes to this and other novel tricyclic systems remains an active area of chemical research. rsc.orgasianpubs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
437-77-4 |
|---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1,3-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13),9,11-hexaene |
InChI |
InChI=1S/C11H8N2/c1-2-7-13-8-12-10-6-3-5-9(4-1)11(10)13/h1-8H |
InChI Key |
XHKJGWCTSXQWFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC=C2)N=CN3C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 4,5,1 Jk 1 Benzazepine and Its Derivatives
Classical Approaches to the Imidazo[4,5,1-jk]rsc.orgbenzazepine Core Synthesis
Classical synthetic strategies typically involve the sequential construction of the heterocyclic rings through a series of well-established chemical transformations. These linear routes, while sometimes lengthy, provide a robust and versatile foundation for accessing the core structure and its analogues.
Multi-Step Linear Synthetic Routes to Imidazo[4,5,1-jk]rsc.orgbenzazepine
A multi-step linear synthesis is a foundational approach in organic chemistry that builds a complex molecule sequentially. youtube.comyoutube.com For the Imidazo[4,5,1-jk] rsc.orgbenzazepine system, a hypothetical linear route would commence with a suitably substituted benzene (B151609) precursor and proceed through the stepwise formation of the benzazepine and imidazole (B134444) rings.
A plausible strategy would involve first constructing a functionalized 2-benzazepine core. This often begins with precursors like 2-aminobenzophenones, which are key starting materials for many benzodiazepine (B76468) syntheses. wum.edu.plwum.edu.plresearchgate.net The synthesis could start from an ortho-substituted biarylmethane, which undergoes reduction and subsequent cyclization to form the seven-membered azepine ring. nih.gov Once the benzazepine moiety is established with appropriate functional groups, such as amino groups at key positions, the subsequent annulation of the imidazole ring can be undertaken. This step-by-step approach, while potentially involving numerous transformations, allows for controlled introduction of substituents on both the aromatic and heterocyclic portions of the molecule. youtube.comnih.govrsc.org
Cyclization Reactions in the Formation of the Benzazepine Moiety
One classical approach involves an intramolecular Friedel-Crafts-type reaction or other acid-mediated cyclizations. For instance, the AlCl₃-mediated intramolecular cyclization of N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1-propanamine has been shown to produce a 2,3,4,5-tetrahydro-1H-2-benzazepine derivative. thieme-connect.de Another powerful method utilizes the chemistry of azides; ortho-arylmethylbenzyl azide (B81097) derivatives can undergo thermal or acid-catalyzed rearrangement and cyclization to furnish the benzazepine skeleton in good yields. nih.gov These methods rely on creating a suitable linear precursor that, upon activation, undergoes an intramolecular ring-closing reaction to form the desired seven-membered ring. The choice of method often depends on the desired substitution pattern and the stability of the starting materials and intermediates.
| Precursor Type | Reaction | Catalyst/Reagent | Outcome | Reference |
| ortho-Arylmethylbenzyl azide | Azide Rearrangement/Cyclization | Triflic Acid | Benzoazepine core | nih.gov |
| N,N-bis(benzotriazolylmethyl)propanamine | Intramolecular Cyclization | AlCl₃ or TiCl₄ | Tetrahydro-1H-2-benzazepine | thieme-connect.de |
| α-Phthalimido-amides | Amide Activation/Ring Expansion | Triflic Anhydride | 7-membered fused heterocycle | researchgate.net |
Strategies for Imidazole Ring Annulation to the Benzazepine System
Once the benzazepine core is synthesized, the final key step is the annulation of the imidazole ring. This process involves forming a five-membered ring containing two nitrogen atoms fused to the benzazepine framework. A common and historical method for imidazole synthesis is the Debus-Radziszewski reaction, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org
In the context of a pre-formed benzazepine, a more targeted approach is typically used. If the benzazepine precursor contains an ortho-diamino functionality, it can be condensed with various reagents to form the imidazole ring. Reaction with a carboxylic acid or its derivative (like an acid chloride or ester) followed by cyclization is a standard method. Alternatively, condensation with an aldehyde, often in the presence of an oxidizing agent, can yield the fused imidazole. nih.gov A particularly relevant strategy for related systems like benzodiazepines involves using reagents such as ethyl isocyanoacetate, which reacts with an amidine or related functionality on the seven-membered ring to construct the imidazole portion. nih.gov
| Precursor Functionality | Reagent(s) | Key Transformation | Reference |
| 1,2-Dicarbonyl, Aldehyde, Ammonia | N/A (condensation) | Debus-Radziszewski synthesis | wikipedia.org |
| ortho-Diaminobenzene | Aldehydes or Carboxylic Acids | Condensation/Cyclization | nih.gov |
| Amidine/Lactam | Ethyl Isocyanoacetate, Base | Imidazole Annulation | nih.gov |
Modern and Advanced Synthetic Strategies for Imidazo[4,5,1-jk]rsc.orgbenzazepine
Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze reactions that were previously difficult or inefficient. These advanced strategies often provide more direct and atom-economical routes to complex molecules.
Transition Metal-Catalyzed Syntheses of Imidazo[4,5,1-jk]rsc.orgbenzazepine Analogues
Transition metal catalysis offers powerful tools for constructing heterocyclic systems like Imidazo[4,5,1-jk] rsc.orgbenzazepine. Catalysts based on rhodium, nickel, and copper have been employed for C-H activation and annulation reactions to build seven-membered rings and fused imidazoles. nih.govadelphi.edu For example, a Ni-Al bimetallic system has been successfully used for the direct C7–H cyclization of benzoimidazoles with alkenes, providing a direct route to tricyclic systems containing a seven-membered ring. nih.gov Similarly, Rh(III)-catalyzed C-H activation of N-allylated benzylamines and subsequent intramolecular reaction with Morita-Baylis-Hillman adducts provides a facile route to 2-benzazepine derivatives. adelphi.edu These methods highlight the potential for forming the benzazepine ring through direct C-H functionalization, a highly efficient and modern approach.
Palladium-Catalyzed Ring Closure Reactions
Palladium catalysis stands out as a particularly versatile and widely used tool in modern organic synthesis. globalauthorid.comrsc.org It can be applied to the formation of both the benzazepine and imidazole rings through various ring-closure reactions.
Palladium-catalyzed methods for forming the benzazepine core include intramolecular Heck reactions, where an aryl halide is coupled with a tethered alkene under the influence of a palladium catalyst to form the seven-membered ring. nih.gov More advanced cascade reactions, such as a palladium-catalyzed intramolecular oxypalladation-initiated domino sequence, have been developed to create functionalized benzazepines in a single operation. rsc.orgrsc.org In another approach, the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates proceeds via π-allylpalladium intermediates to afford the seven-membered benzodiazepine core, a strategy adaptable to benzazepines. nih.gov
For the imidazole portion, palladium-catalyzed C-H activation is a powerful strategy. Direct C-H functionalization of an existing imidazole or imidazolinone ring can be used to couple it with an appropriate partner. jst.go.jpnih.gov For instance, the C4-position of N-protected imidazoles can be heteroarylated using palladium catalysts with specific phenanthroline ligands. jst.go.jp Alternatively, a palladium catalyst can facilitate an intramolecular C-N bond formation, cyclizing a suitably designed precursor to form the fused imidazole ring system. mdpi.com These C-H activation and cross-coupling reactions represent the state-of-the-art in heterocyclic synthesis, offering direct and efficient pathways to complex targets like Imidazo[4,5,1-jk] rsc.orgbenzazepine. acs.org
| Catalyst System | Reaction Type | Ring Formed | Key Features | Reference |
| Pd(OAc)₂ / Ligand | Intramolecular Heck Reaction | Benzazepine | Regio- and stereoselective cyclization | nih.gov |
| Pd(OAc)₂ / PPh₃ | Carbonylation of o-bromoanilines | Benzodiazepine-one | Forms 7-membered lactam | mdpi.com |
| Pd(OPiv)₂ / F-bathophen | C-H Heteroarylation | C-C bond to Imidazole | Direct functionalization of imidazole C4-H | jst.go.jp |
| Pd(OAc)₂ / NaOAc | Direct C-H Functionalization | C-C bond to Imidazolinone | Synthesis of dibromophakellstatin | nih.gov |
| Pd(dba)₂ / Ligand | Cyclization with Propargylic Carbonate | Benzodiazepine | Forms 7-membered ring via π-allyl intermediate | nih.gov |
Stereoselective Synthesis of Imidazo[4,5,1-jk]nih.govbenzazepine Analogues
The potential for chirality in imidazo[4,5,1-jk] nih.govbenzazepine analogues, particularly in substituted derivatives, necessitates the development of stereoselective synthetic methods. Controlling the three-dimensional arrangement of atoms is crucial as different stereoisomers can exhibit distinct biological activities.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved using chiral catalysts, reagents, or starting materials. For scaffolds related to imidazo[4,5,1-jk] nih.govbenzazepine, significant progress has been made in developing such methods. For example, optically pure 1,4-benzodiazepinones have been synthesized via a formal [4+3] annulation reaction using a sophisticated combined catalytic system of a chiral N-heterocyclic carbene (NHC) and a chiral iridium complex. dicp.ac.cn This approach allows for the construction of the seven-membered ring with high enantioselectivity.
Another strategy involves the enantioselective alkylation of benzodiazepine scaffolds. The synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones has been accomplished with excellent enantioselectivity by using a deprotonation/trapping protocol on substrates derived from enantiopure proteinogenic amino acids. nih.govresearchgate.net While direct enantioselective synthesis of the imidazo[4,5,1-jk] nih.govbenzazepine ring system is not yet reported, these advanced catalytic and substrate-controlled methods provide a clear pathway for accessing specific stereoisomers of this class of compounds. The resolution of a racemic mixture using chiral high-performance liquid chromatography (HPLC) is another viable, albeit less direct, method that has been used for related benzodiazepine derivatives. nih.gov
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com This is a robust and widely used strategy in asymmetric synthesis. wikipedia.org
For the synthesis of chiral benzodiazepine-containing structures, auxiliaries such as oxazolidinones (popularized by David A. Evans) or those derived from pseudoephedrine can be employed. wikipedia.org For instance, the installation of a di(p-anisyl)methyl (DAM) group, acting as a chiral auxiliary at the N1 position of 1,4-benzodiazepin-2-ones, allows for the highly enantioselective introduction of various substituents at the C3 position. nih.govresearchgate.net The auxiliary controls the facial selectivity of the electrophilic attack, leading to the formation of a quaternary stereocenter with high fidelity. The DAM group can then be cleanly removed under acidic conditions. nih.gov This type of chiral auxiliary-mediated approach could be adapted to the synthesis of imidazo[4,5,1-jk] nih.govbenzazepine analogues, where a chiral auxiliary attached to a precursor molecule guides the formation of a key stereocenter during the ring-forming or substitution steps.
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms of the key bond-forming steps is critical for optimizing existing synthetic routes and designing new ones. For the synthesis of imidazo[4,5,1-jk] nih.govbenzazepine, the mechanisms of the copper-catalyzed Ullmann coupling and cascade reactions are of particular interest.
The mechanism of the Ullmann reaction has been a subject of extensive study. While it was once thought to involve Cu(0) or Cu(II) species, there is significant evidence that the catalytic cycle primarily involves Cu(I) and Cu(III) intermediates. acs.org In a common proposed mechanism for C-N coupling, a Cu(I) species reacts with an amine or amide to form a copper(I) amidate complex. acs.orgacs.org This complex then undergoes oxidative addition with an aryl halide to form a transient Cu(III) intermediate. Reductive elimination from this intermediate then forges the new C-N bond and regenerates a Cu(I) species, completing the catalytic cycle. nih.gov The presence of ligands, such as diamines, is often crucial for stabilizing the copper intermediates and accelerating the reaction. acs.org
The mechanisms of cascade reactions are inherently more complex as they involve several sequential steps. numberanalytics.com They can be classified based on the nature of the individual transformations, such as ionic, pericyclic, or radical reactions. numberanalytics.com For instance, a domino process for forming a fused heterocycle might begin with an intermolecular Michael addition (an ionic reaction), which creates an enolate that then participates in an intramolecular cyclization. e-bookshelf.de The proposed mechanism for the one-pot synthesis of imidazo[1,2-a]pyrimidine-containing imidazoles involves the initial acid-catalyzed formation of an imine from an aldehyde and a primary amine, followed by cyclization with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) to construct the imidazole ring. nih.gov A thorough understanding of each step in the cascade is essential for controlling the reaction outcome and preventing the formation of undesired byproducts.
Reaction Mechanism Elucidation for Imidazo[4,5,1-jk]Current time information in Jammu Division, IN.benzazepine Formation
Although no direct mechanism for the formation of imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine has been published, the synthesis of analogous compounds, such as benzazepine analogs via a Ritter-type reaction, offers a plausible mechanistic pathway. nih.gov In such a reaction, the process is initiated by the activation of a benzylic alcohol using a combination of a Lewis acid, like bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃), and a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH). nih.gov This activation leads to the formation of a benzylic carbocation. This carbocation can then undergo a Ritter reaction with a nitrile, leading to a seven-membered nitrilium ion intermediate. Subsequent intramolecular cyclization and further transformations would then yield the final fused heterocyclic system.
Another relevant mechanistic approach is observed in the synthesis of imidazole-fused 1,4-benzoxazepines through a 7-exo-dig cyclization. nih.gov This pathway involves the intramolecular cyclization of a propargyl-substituted benzimidazole (B57391) derivative. The reaction can proceed through two possible transition states, one involving the propargyl group directly and the other involving an allene (B1206475) isomer. nih.gov Density functional theory (DFT) calculations have been used to determine the preferred reaction pathway by comparing the energy barriers of the transition states. nih.gov A similar approach could be envisioned for the synthesis of imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine, where an appropriately substituted benzimidazole precursor undergoes an intramolecular cyclization to form the seven-membered azepine ring.
Role of Intermediates in Imidazo[4,5,1-jk]Current time information in Jammu Division, IN.benzazepine Synthesis
The synthesis of complex heterocyclic systems like imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine invariably proceeds through a series of key intermediates. Based on the synthesis of related compounds, several types of intermediates can be postulated to play a crucial role.
In Ritter-type reactions for the formation of benzazepine analogs, a critical intermediate is the nitrilium ion . nih.gov This seven-membered ring intermediate is formed from the reaction of a benzylic carbocation with a nitrile. Its stability and subsequent reactivity are pivotal for the successful formation of the final product.
In the synthesis of imidazole-fused 1,4-benzoxazepines, propargyl and allene intermediates are central to the reaction mechanism. nih.gov The selective cyclization of one over the other dictates the final product distribution. The isolation and characterization of these intermediates, where possible, provide valuable mechanistic insights.
The table below summarizes potential key intermediates in the synthesis of imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine based on analogous reactions.
| Intermediate Type | Precursor | Role in Synthesis | Reference |
| Benzylic Carbocation | Benzylic Alcohol | Initiates Ritter reaction | nih.gov |
| Nitrilium Ion | Benzylic Carbocation + Nitrile | Key seven-membered ring intermediate | nih.gov |
| Iminophosphate/Iminochloride | Amidobenzodiazepine | Reactive species for imidazole ring annulation | nih.gov |
| Propargyl/Allene Intermediate | O-propargylated salicylaldehyde (B1680747) derivative | Precursors for intramolecular cyclization | nih.gov |
Regioselectivity and Chemoselectivity in Imidazo[4,5,1-jk]Current time information in Jammu Division, IN.benzazepine Synthetic Pathways
The concepts of regioselectivity and chemoselectivity are paramount in the synthesis of complex molecules like imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine, which possesses multiple reactive sites.
Regioselectivity , the control of the orientation of bond formation, is a significant challenge. For instance, in the synthesis of pyrano[3',4':4,5]imidazo[1,2-a]pyridin-1-ones via a tandem Stille/heterocyclization reaction, the use of allenyltin reagents offers a major advantage in terms of regioselectivity compared to terminal alkynes used in Sonogashira-like reactions. nih.gov This is because the allenyltin reagent can direct the cyclization to a specific position. In the context of imidazo[4,s,1-jk] Current time information in Jammu Division, IN.benzazepine, controlling the cyclization to form the specific tricyclic linkage would be a primary concern.
Chemoselectivity , the preferential reaction of one functional group over others, is also critical. In the synthesis of imidazole-fused 1,4-benzoxazepines, the reaction conditions can be tuned to favor either the 7-exo-dig cyclization product or isomeric products formed through intermolecular propargyl transfer reactions. nih.gov The choice of base and reaction time can influence the outcome. nih.gov Similarly, for the synthesis of imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine, the reaction conditions would need to be carefully optimized to ensure that the desired bond formations occur without affecting other sensitive functional groups that may be present on the starting materials.
The table below highlights key factors influencing selectivity in the synthesis of related heterocyclic systems.
| Selectivity Type | Influencing Factors | Example | Reference |
| Regioselectivity | Nature of the reagent (e.g., allenyltin vs. terminal alkyne) | Tandem Stille/heterocyclization for pyrano-imidazopyridinones | nih.gov |
| Chemoselectivity | Reaction time, base | Synthesis of imidazole-fused 1,4-benzoxazepines | nih.gov |
Reaction Chemistry and Functionalization of Imidazo 4,5,1 Jk 1 Benzazepine
Electrophilic Aromatic Substitution on the Benzazepine Ring System
The benzazepine portion of the Imidazo[4,5,1-jk] pharmaguideline.combenzazepine molecule contains a benzene (B151609) ring which is susceptible to electrophilic aromatic substitution (EAS). The position of substitution on this ring is directed by the electron-donating or electron-withdrawing nature of the fused imidazole-azepine system and any existing substituents.
Halogenation: The introduction of halogen atoms such as chlorine or bromine onto the aromatic ring can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. lumenlearning.comyoutube.com For instance, the halogenation of 1,4-benzodiazepinones has been demonstrated to occur regioselectively on the central aromatic ring using N-halosuccinimides (NXS, where X = Br, I). nih.gov While direct halogenation of Imidazo[4,5,1-jk] pharmaguideline.combenzazepine has not been extensively reported, it is anticipated that similar conditions could lead to the formation of halogenated derivatives. Mechanochemical methods have also been employed for the halogenation of related azobenzene (B91143) systems, sometimes requiring a Pd(II) catalyst. beilstein-journals.org
Nitration: The nitration of aromatic rings is a classic EAS reaction, typically carried out with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. This reaction would be expected to introduce a nitro group onto the benzazepine ring of the title compound. The regioselectivity would depend on the directing effects of the fused heterocyclic system.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions in which an alkyl or acyl group is introduced onto an aromatic ring. These reactions are catalyzed by Lewis acids. The application of Friedel-Crafts reactions to the Imidazo[4,5,1-jk] pharmaguideline.combenzazepine scaffold would likely result in substitution on the electron-rich positions of the benzazepine ring, provided the heterocyclic system is stable to the strong Lewis acidic conditions. For example, the Friedel-Crafts reaction of succinyl chloride with p-fluoroaniline is a key step in the synthesis of certain benzazepine derivatives. orientjchem.org
Nucleophilic Additions and Substitutions on the Imidazole (B134444) Moiety
The imidazole ring within the Imidazo[4,5,1-jk] pharmaguideline.combenzazepine system possesses distinct sites for nucleophilic attack. While the electron-rich nature of the imidazole ring generally makes it less susceptible to nucleophilic substitution, such reactions can occur, particularly at the C2 position, especially if the ring is activated by electron-withdrawing groups. pharmaguideline.comnih.gov
N-Alkylation and N-Acylation: The nitrogen atoms of the imidazole moiety are nucleophilic and can readily undergo alkylation and acylation reactions. The unsubstituted nitrogen atom in an imidazole ring is typically the more nucleophilic center in neutral conditions. researchgate.net Alkylation can be achieved using alkyl halides in the presence of a base. google.com Mitsunobu alkylation has also been employed for the N-alkylation of imidazoles, followed by palladium-catalyzed cyclization to form fused heterocycles. acs.orgnih.gov Acylation can be performed using acyl chlorides or anhydrides.
Substitution at C2: Nucleophilic substitution at the C2 position of the imidazole ring is generally difficult unless a good leaving group is present or the ring is activated. For example, 2-haloimidazoles can undergo nucleophilic substitution to replace the halogen with various nucleophiles. pharmaguideline.com
Functional Group Interconversions on the Imidazo[4,5,1-jk]pharmaguideline.combenzazepine Scaffold
Functional group interconversions are essential for modifying the properties of the Imidazo[4,5,1-jk] pharmaguideline.combenzazepine core and for synthesizing a diverse range of derivatives. These transformations allow for the conversion of one functional group into another without altering the core heterocyclic structure. fiveable.meub.eduslideshare.net
Common functional group interconversions that could be applied to derivatives of Imidazo[4,5,1-jk] pharmaguideline.combenzazepine include:
Reduction of Nitro Groups: A nitro group, introduced via electrophilic aromatic substitution, can be reduced to an amino group using various reducing agents such as H₂/Pd-C, Sn/HCl, or Fe/HCl. This provides a route to amino-substituted derivatives.
Conversion of Halogens: Halogen atoms, introduced via halogenation, can serve as versatile handles for further functionalization. They can be converted to other groups through nucleophilic substitution or participate in cross-coupling reactions.
Modification of Carbonyl Groups: If the scaffold contains a carbonyl group, it can be reduced to an alcohol or converted to other functionalities. For example, in the synthesis of related benzazepine derivatives, ester groups are hydrolyzed to carboxylic acids. researchgate.net
Desulfurization: In the synthesis of related fused imidazoles, imidazole-2-thiones can be desulfurized using Raney nickel to yield the corresponding 2-unsubstituted imidazoles. nih.gov
Ring Transformations and Rearrangement Reactions of Imidazo[4,5,1-jk]pharmaguideline.combenzazepine Derivatives
The fused ring system of Imidazo[4,5,1-jk] pharmaguideline.combenzazepine and its derivatives can potentially undergo various ring transformation and rearrangement reactions, leading to the formation of new heterocyclic scaffolds. These reactions are often driven by the release of ring strain or the formation of more stable aromatic systems.
Rearrangements of Benzazepines: Benzazepine derivatives have been shown to undergo rearrangements. For instance, the treatment of certain 1,3-dihydro-2H-1-benzazepin-2-ones with phosphoryl chloride can lead to complex ring transformations. acs.org Azide (B81097) rearrangement chemistry has also been utilized for the synthesis of benzoazepine analogues. nih.gov
Ring-Opening Reactions: The imidazole ring in fused systems can undergo ring-opening under certain conditions. For example, the ring-opening of imidazo[1,5-a]quinolines has been achieved under photoredox conditions. rsc.org Fused aziridines containing an imidazole ring have also been shown to undergo ring-opening upon irradiation. mdpi.com
Rearrangements of Fused Imidazoles: Unusual rearrangements of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles to form imidazo- and pyrazolo[1,5-a]pyrimidines have been reported in the presence of iodine. askfilo.com
Derivatization Strategies for Structure Modification of Imidazo[4,5,1-jk]pharmaguideline.combenzazepine
Derivatization of the Imidazo[4,5,1-jk] pharmaguideline.combenzazepine core is crucial for exploring its structure-activity relationships and developing compounds with specific properties. This can be achieved by introducing various substituents through different chemical strategies.
Introduction of Heteroatomic Substituents
The introduction of heteroatoms such as nitrogen, oxygen, and sulfur can significantly alter the electronic and steric properties of the molecule.
Amino Group Introduction: As mentioned in section 3.3, the reduction of a nitro group is a common method for introducing an amino group.
Thiol Group Introduction: The introduction of a thiol group can be achieved through various methods, including the reaction of a halo-derivative with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. In the synthesis of related imidazole-2-thiones, a vicinal diamine is reacted with a thiocarbonyl compound. google.com
Carbon-Carbon Bond Forming Reactions on the Imidazo[4,5,1-jk]pharmaguideline.combenzazepine Core
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and are widely used in the synthesis of complex organic molecules.
Suzuki Coupling: The Suzuki coupling reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction could be used to introduce aryl or vinyl substituents onto a halogenated Imidazo[4,5,1-jk] pharmaguideline.combenzazepine derivative.
Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene. organic-chemistry.orgnih.gov This reaction has been used for the synthesis of imidazole-fused polyheterocycles from 2-vinyl imidazoles and aryl halides. rsc.org
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It provides a route to introduce alkynyl substituents.
Direct C-H Arylation: Recent advances have enabled the direct arylation of C-H bonds in heterocyclic compounds, avoiding the need for pre-functionalization with halogens. This has been demonstrated for the regioselective sequential arylation of all three C-H bonds of the imidazole core. nih.gov
Research Findings on the Photochemical and Electrochemical Reactivity of Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine Remain Elusive
Despite a thorough review of scientific literature, detailed research findings, including specific data on the photochemical and electrochemical reactivity of the chemical compound Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine, are not available in the public domain. Consequently, the creation of data tables and a detailed article as per the requested outline on this specific topic is not possible at this time.
Scientific databases and chemical repositories contain basic information about Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine, such as its molecular formula (C₁₁H₈N₂) and structure. However, in-depth studies detailing its behavior under photochemical or electrochemical conditions have not been published. Research on related but structurally distinct fused imidazole heterocycles, such as imidazobenzodiazepines and benzo epa.govcapes.gov.brimidazo[1,2-a]pyrimidines, does exist. epa.govnih.govnih.govmdpi.comrsc.org These studies often focus on the synthesis, biological activity, and in some cases, the general photophysical properties of these broader classes of compounds. epa.govmdpi.com For instance, research on certain 4-(aryl)-benzo epa.govcapes.gov.brimidazo[1,2-a]pyrimidine-3-carbonitriles has explored their fluorescent properties. epa.govmdpi.com Similarly, the electrochemical properties of compounds like 5H-Benzo[d]Benzo epa.govcapes.gov.brImidazo[2,1-b] Current time information in Jammu Division, IN.nih.govThiazine have been investigated in the context of their application in organic light-emitting diodes. nih.gov
However, it is crucial to note that the photochemical and electrochemical behavior of a molecule is highly dependent on its specific structure. Therefore, data from these related compounds cannot be extrapolated to accurately describe the reactivity of Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine.
The absence of published research on the photochemical and electrochemical reactivity of Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine indicates that this specific area remains an unexplored field of study. Future research would be necessary to elucidate these properties and to understand the potential applications of this compound that might arise from such characteristics.
Spectroscopic and Structural Characterization of Imidazo 4,5,1 Jk 1 Benzazepine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton NMR Spectroscopy (¹H NMR) Analysis
A ¹H NMR spectrum of Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine would be expected to show distinct signals for each of the eight unique protons in the molecule. The chemical shifts (δ) of these protons would be influenced by their position within the fused aromatic and pseudo-aromatic ring system. Protons on the imidazole (B134444) ring would likely appear at a different chemical shift range compared to those on the benzazepine ring system. The coupling constants (J) between adjacent protons would provide valuable information about the connectivity of the proton network.
Hypothetical ¹H NMR Data Table for Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-x | Data not available | Data not available | Data not available |
| H-y | Data not available | Data not available | Data not available |
Carbon-13 NMR Spectroscopy (¹³C NMR) Analysis
The ¹³C NMR spectrum would reveal signals for each of the eleven carbon atoms in the Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine structure. The chemical shifts of these carbons would indicate their electronic environment. For instance, carbons in the electron-rich imidazole ring would have different chemical shifts from those in the seven-membered benzazepine ring. Quaternary carbons (those not bonded to any hydrogens) would also be identifiable.
Hypothetical ¹³C NMR Data Table for Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-x | Data not available |
| C-y | Data not available |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for elucidating the complete molecular structure.
COSY (Correlation Spectroscopy) would establish the ¹H-¹H coupling correlations, helping to identify adjacent protons within the ring systems.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different fragments of the molecule and confirming the fusion of the imidazole and benzazepine rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine with high precision. This experimental mass would be compared to the calculated theoretical mass to confirm the elemental composition (C₁₁H₈N₂). The monoisotopic mass is calculated to be 168.068748 g/mol . epa.gov
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings, as well as C=C and C=N stretching vibrations within the heterocyclic system.
Hypothetical IR Data Table for Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| Data not available | Aromatic C-H stretch |
| Data not available | C=C stretch |
| Data not available | C=N stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. By measuring the absorption of UV and visible light, this method provides insights into the π-electron system and the presence of chromophores. For a conjugated system like Imidazo[4,5,1-jk] nih.govbenzazepine, one would expect to observe characteristic absorption bands corresponding to π → π* and potentially n → π* transitions.
A comprehensive search of scientific databases and literature reveals no published experimental UV-Vis absorption spectra or associated data (such as absorption maxima, λmax, and molar extinction coefficients, ε) for Imidazo[4,5,1-jk] nih.govbenzazepine. While predicted data may be available in some computational databases, no experimentally determined values have been reported.
Table 1: UV-Vis Spectroscopic Data for Imidazo[4,5,1-jk] nih.govbenzazepine
| Parameter | Value |
|---|---|
| λmax (nm) | No experimental data available |
| Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | No experimental data available |
| Solvent | Not applicable |
| Electronic Transition(s) | Not determined |
X-ray Crystallography for Solid-State Structure Determination
Despite the importance of this technique for structural elucidation, there are no reports of a single-crystal X-ray diffraction study for Imidazo[4,5,1-jk] nih.govbenzazepine in the published scientific literature. Consequently, the solid-state structure of this compound has not been experimentally verified.
Table 2: Crystallographic Data for Imidazo[4,5,1-jk] nih.govbenzazepine
| Parameter | Value |
|---|---|
| Crystal System | Not determined |
| Space Group | Not determined |
| Unit Cell Dimensions | a = Not determinedb = Not determinedc = Not determinedα = Not determinedβ = Not determinedγ = Not determined |
| Volume (V) | Not determined |
| Z | Not determined |
| Calculated Density (Dx) | Not determined |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment (if applicable)
Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are employed to study chiral molecules. These methods measure the differential absorption or rotation of plane-polarized light by enantiomers and are invaluable for assigning the absolute configuration of chiral centers.
The core structure of Imidazo[4,5,1-jk] nih.govbenzazepine is planar and achiral. Therefore, chiroptical spectroscopy is not applicable to the parent compound itself. If chiral derivatives were to be synthesized, these techniques would be essential for their stereochemical characterization. As of now, no such studies have been reported for chiral derivatives of this specific parent ring system.
Computational and Theoretical Studies on Imidazo 4,5,1 Jk 1 Benzazepine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods can predict electronic structure, reactivity, and other molecular properties with a high degree of accuracy.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is instrumental in determining ground-state geometries, molecular orbital energies, and the distribution of electron density. A search of scientific literature did not yield any specific studies that have applied DFT calculations to Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine to determine its ground state properties. While DFT studies have been conducted on related structures like dibenzoazepine analogues mdpi.comnih.gov and various imidazole (B134444) derivatives tandfonline.comnih.gov, the specific data for the title compound, such as optimized bond lengths, bond angles, and dihedral angles, remain uncalculated or unpublished.
Ab Initio Methods for Electronic Structure Analysis
Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods can provide highly accurate results for electronic structure. There are no published studies employing ab initio methods to analyze the electronic structure of Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are crucial for its interactions and properties. Conformational analysis and molecular dynamics simulations are powerful tools to explore these aspects.
Exploration of Preferred Conformations of the Imidazo[4,5,1-jk]Current time information in Jammu Division, IN.benzazepine Ring System
The fused ring system of Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine likely results in a relatively rigid structure, but some degree of conformational flexibility may exist. However, no computational studies dedicated to the exploration of the preferred conformations of this specific ring system have been found in the scientific literature.
Energy Landscape Mapping of Conformational Isomers
Mapping the energy landscape of conformational isomers provides insight into the relative stabilities of different spatial arrangements of a molecule. Such studies are essential for understanding the dynamic behavior of a molecule. At present, there is no available research that maps the energy landscape of the conformational isomers of Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine.
Reaction Pathway and Transition State Calculations for Imidazo[4,5,1-jk]Current time information in Jammu Division, IN.benzazepine Synthesis
Computational chemistry plays a vital role in elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. This information helps in understanding the feasibility and kinetics of a synthetic route. The synthesis of related benzazepine and fused imidazole systems has been reported nih.govnih.gov, but there are no specific computational studies on the reaction pathways and transition states involved in the synthesis of Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine.
Quantitative Structure-Property Relationship (QSPR) Studies for Imidazo[4,5,1-jk]Current time information in Jammu Division, IN.benzazepine Analogues
Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to create a mathematical model correlating the chemical structure of a compound with a specific property. This is a branch of the broader Quantitative Structure-Activity Relationship (QSAR) field, which focuses on biological activity. QSPR models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then using statistical methods to find an equation that links these descriptors to an experimentally measured property (e.g., melting point, solubility, or spectral characteristics).
While specific QSPR studies on Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine are not found in the reviewed literature, a study on a series of structurally related tetrahydroimidazo-[4,5,1-jk]- Current time information in Jammu Division, IN.-benzodiazepinone derivatives provides a clear example of this methodology. In this research, QSAR models were developed to predict the anti-HIV activity of these compounds based on Kier-Hall electrotopological state (E-state) indices.
The study calculated E-state descriptors, which quantify the electronic and topological characteristics of atoms within the molecule. Using multiple linear regression, a model was built from a "training set" of compounds and then validated using a "test set" of compounds that were not used in the model's creation.
The statistical quality of the developed model was high, indicating a strong predictive capability. The key findings from the descriptor analysis suggested that for this particular benzodiazepinone scaffold, the presence of a bulky and electropositive group on the five-membered imidazole ring and electron-withdrawing groups on the seven-membered diazepine (B8756704) ring would have a positive impact on the measured activity. This type of analysis allows chemists to prioritize which new analogues to synthesize, focusing on those predicted to have the most desirable properties.
The Imidazo 4,5,1 Jk 1 Benzazepine Scaffold in Advanced Chemical Synthesis and Medicinal Chemistry Research
Imidazo[4,5,1-jk]Current time information in Jammu Division, IN.benzazepine as a Privileged Scaffold in Heterocyclic Chemistry
The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine core exemplifies such a scaffold. Its rigid, yet conformationally distinct, structure provides a platform for the spatial presentation of various functional groups, enabling interactions with a diverse range of protein binding sites.
The fusion of the imidazole (B134444) and benzazepine rings creates a unique electronic and steric environment. The imidazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, while the seven-membered azepine ring introduces a degree of conformational flexibility that can be crucial for optimal receptor binding. This combination of features makes the imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine system a fertile ground for the discovery of new bioactive molecules.
Synthetic Utility of Imidazo[4,5,1-jk]Current time information in Jammu Division, IN.benzazepine as a Building Block.rsc.orgresearchgate.netmdpi.com
Beyond its role as a privileged scaffold, the imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine nucleus is a valuable synthetic intermediate. Its inherent reactivity and the potential for functionalization at various positions make it a versatile building block for the construction of more complex molecular architectures.
Precursor in the Synthesis of Complex Organic Molecules.rsc.org
The imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine framework can serve as a starting point for the synthesis of more elaborate molecules. The reactivity of the imidazole and benzazepine rings allows for the introduction of additional rings and functional groups, leading to the creation of novel polycyclic systems with potential applications in materials science and medicinal chemistry. For instance, the nitrogen atoms within the scaffold can be alkylated or acylated, and the aromatic portion of the benzazepine ring can undergo electrophilic substitution reactions, providing multiple avenues for structural elaboration. Efficient, metal-free, and solvent-free synthetic methods have been developed to produce derivatives like benzo chemicalbook.comimidazo[1,2-a]pyrimidines, highlighting the quest for environmentally friendly synthetic routes. rsc.org
Design and Synthesis of Imidazo[4,5,1-jk]Current time information in Jammu Division, IN.benzazepine Analogues for Pharmacological Exploration.rsc.orgigminresearch.comnih.govmdpi.comresearchgate.netrsc.org
The pharmacological potential of the imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine scaffold has spurred extensive research into the design and synthesis of its analogues. By systematically modifying the core structure, researchers can explore the structure-activity relationships and identify compounds with desired biological activities. nih.govmdpi.comresearchgate.netrsc.org The development of new synthetic methodologies, including one-pot syntheses, has been crucial in generating libraries of these compounds for screening. rsc.org
Structure-Activity Relationship (SAR) Studies Focused on Synthetic Modulations.rsc.orgresearchgate.net
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine derivatives, SAR studies have focused on the impact of various substituents on their pharmacological profiles. For example, the nature and position of substituents on the aromatic ring of the benzazepine moiety can significantly influence receptor binding affinity and selectivity. researchgate.net Similarly, modifications to the imidazole ring, such as the introduction of alkyl or aryl groups, can modulate the electronic properties and steric bulk of the molecule, leading to changes in its biological target interactions. The complexation with metal ions, such as zinc, has also been shown to enhance the biological activity of related imidazoquinoline structures. rsc.org
Exploration of Substitution Patterns on the Imidazo[4,5,1-jk]Current time information in Jammu Division, IN.benzazepine Core
The systematic exploration of substitution patterns on the imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine core is a key strategy in the development of new therapeutic agents. Researchers have investigated the effects of introducing a wide array of functional groups at different positions of the tricyclic system. These studies aim to identify key structural features that govern potency, selectivity, and pharmacokinetic properties.
Below is a data table summarizing representative synthetic modifications and their reported outcomes from various research findings on related imidazo-benzazepine and similar heterocyclic systems.
| Scaffold/Analogue | Modification | Key Finding/Outcome | Reference |
| Imidazo[1,5-a] Current time information in Jammu Division, IN.chemicalbook.combenzodiazepine (B76468) | Ester side chain variations at position 3 and halogen substitution at position 8. | The size of the ester group significantly affects binding affinity. Halogenation at the 8-position enhances affinity and selectivity. | nih.gov |
| Imidazo[4,5-c]pyridin-4-one | Introduction of an indane ring and substitution at the pyridone nitrogen. | Led to the identification of potent dual AT1 antagonists and PPARγ partial agonists. | nih.gov |
| Imidazo[1,5-a]quinolines | Metal complexation with Zn2+ or Fe2+. | Increased antimycobacterial activity and reduced cytotoxicity. | rsc.org |
| Benzo chemicalbook.comimidazo[2,1-b]quinazolin-12-ones | Reaction of 2-aminobenzimidazole (B67599) with 2-haloaroyl chlorides. | Efficient synthesis of the tetracyclic system with broad substrate scope and high yields. | researchgate.net |
| Imidazo[2,1-b]thiazole-sulfonyl piperazines | Synthesis of hybrid molecules. | Resulted in selective inhibitors of carbonic anhydrase II. | mdpi.com |
Applications of Imidazo[4,5,1-jk]Current time information in Jammu Division, IN.benzazepine Derivatives in Materials Science
Currently, there is a notable absence of published research exploring the applications of the Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine scaffold in the field of materials science. A thorough review of scientific literature did not yield any studies focused on the development of polymers, sensors, or other materials derived from this specific heterocyclic system. The unique photophysical or electronic properties that would make these compounds candidates for materials science applications have not been reported.
Imidazo[4,5,1-jk]Current time information in Jammu Division, IN.benzazepine in Agrochemical Research
The investigation of Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine derivatives in the context of agrochemical research is another area where public-domain information is scarce. There are no readily available studies to suggest the evaluation of this particular scaffold for its potential as a fungicide, herbicide, or insecticide.
While the broader class of benzimidazoles does include compounds with known agrochemical activity, the specific Imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine ring system has not been a reported focus of such research. A patent for an improved synthesis of zilpaterol, a veterinary drug, does mention intermediates such as 5,6-dihydro-imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine-2,7(1H,4H)-dione and 4,5-dihydro-imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine-2,6,7(1H)-trione-6-oxime. google.com However, the context is related to pharmaceutical synthesis for animal health and not for crop protection or other agrochemical uses.
Future Research Directions and Challenges in Imidazo 4,5,1 Jk 1 Benzazepine Chemistry
Development of Novel and Sustainable Synthetic Routes
Key areas for exploration include:
One-Pot and Tandem Reactions: Designing convergent one-pot processes that assemble the tricyclic system from simple precursors would significantly improve efficiency. nih.gov For instance, procedures that combine the formation of the seven-membered benzazepine ring with the subsequent annulation of the imidazole (B134444) moiety without isolating intermediates are highly desirable.
Green Chemistry Approaches: The adoption of environmentally benign practices is crucial. This includes the use of recyclable catalysts, such as Brønsted acidic ionic liquids, and shifting to solvent-free or aqueous reaction conditions to minimize waste and trace metal contamination in the final products. rsc.orgresearchgate.net
Novel Cyclization Strategies: Investigating new catalytic systems and reaction pathways is essential. For example, adapting Ritter-type reactions, which have been used for analogous benzazepines, could provide a novel entry to the scaffold. nih.gov Similarly, exploring metal-catalyzed intramolecular cyclizations, such as silver-catalyzed 6-endo-dig cyclizations seen in related systems, could offer regioselective routes to the desired architecture. nih.govmdpi.com
Exploration of Undiscovered Reactivity Patterns and Transformations
The reactivity of the imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine nucleus is largely uncharted territory. A systematic investigation of its chemical behavior is necessary to enable the synthesis of diverse derivatives for functional screening.
Future studies should focus on:
C-H Functionalization: Direct C-H activation and functionalization represent a state-of-the-art approach to modify complex molecules without the need for pre-functionalized starting materials. Mapping the reactivity of the various C-H bonds on both the aromatic and heterocyclic portions of the scaffold will be a significant step forward.
Selective Transformations: Understanding the relative reactivity of the imidazole and benzazepine rings is key. Research should explore selective electrophilic and nucleophilic aromatic substitution reactions, allowing for the controlled introduction of functional groups at specific positions.
Photochemical and Pericyclic Reactions: The unique electronic properties of the fused system may enable novel photochemical rearrangements or participation in pericyclic reactions, leading to entirely new molecular frameworks.
Chemoinformatics and High-Throughput Synthesis of Imidazo[4,5,1-jk]Current time information in Jammu Division, IN.benzazepine Libraries
To efficiently explore the chemical space around the imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine core, modern chemoinformatic and high-throughput techniques must be employed.
Key initiatives in this area include:
Library Design and Synthesis: Leveraging the novel synthetic routes described above, the parallel synthesis of focused libraries of imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine derivatives can be achieved. mdpi.com This allows for the systematic variation of substituents at multiple positions on the scaffold.
Quantitative Structure-Activity Relationship (QSAR): Computational modeling, particularly QSAR studies, can provide valuable insights into the structural requirements for a desired biological activity. For the related tetrahydroimidazo-[4,5,1-jk]- Current time information in Jammu Division, IN.nih.gov-benzodiazepinone scaffold, QSAR models have successfully predicted anti-HIV-1 activity, suggesting that specific substitutions dramatically impact function. nih.gov Applying this approach to the imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine system can guide the design of libraries with a higher probability of success.
Advanced Spectroscopic Characterization of Novel Imidazo[4,5,1-jk]Current time information in Jammu Division, IN.benzazepine Systems
The unambiguous determination of the structure of new imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine derivatives is paramount. While standard techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry are foundational, advanced methods are needed for complete characterization. mdpi.com
Future work should incorporate:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, HMBC, and NOESY are essential for definitively assigning proton and carbon signals and for elucidating the through-bond and through-space correlations that define the molecule's three-dimensional structure.
X-ray Crystallography: Whenever possible, single-crystal X-ray diffraction analysis should be used to provide unequivocal proof of structure and stereochemistry.
Chemical Exchange Saturation Transfer (CEST) MRI: For derivatives designed as imaging agents, specialized techniques like CEST MRI could be explored. Related imidazole-based compounds have been developed as pH-sensitive MRI contrast agents, a potential application for this scaffold as well. nih.gov
Theoretical Predictions for New Imidazo[4,5,1-jk]Current time information in Jammu Division, IN.benzazepine Derivatives with Targeted Structural Features
Computational chemistry and theoretical predictions are powerful tools for guiding synthetic efforts and prioritizing compounds for screening. By modeling derivatives before their synthesis, researchers can focus on candidates with the most promising properties.
Areas for future computational work include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including optimized molecular geometries, electronic structures (HOMO/LUMO energies), and spectroscopic signatures. nih.gov These calculations can help rationalize observed reactivity and predict the photophysical properties of new derivatives. mdpi.com
Molecular Docking: For derivatives intended for biological applications, molecular docking studies can predict the binding affinity and orientation of the compounds within the active site of a target protein. This approach has been used successfully for related imidazo-fused heterocycles to predict their potential as enzyme inhibitors. nih.gov
Predictive QSAR Models: Building on initial screening data, robust QSAR models can be developed to predict the activity of virtual compounds. A study on related benzodiazepinones showed that the presence of bulky, electropositive groups in the five-membered ring and electron-withdrawing groups in the seven-membered ring positively impacted antiviral activity, demonstrating the power of such predictive models. nih.gov
Strategic Design of Imidazo[4,5,1-jk]Current time information in Jammu Division, IN.benzazepine-based Scaffolds for Diverse Chemical Applications
The rigid, non-planar structure of the imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine core makes it an attractive scaffold for applications in both medicinal chemistry and materials science. Strategic design is key to tailoring its properties for specific functions.
Future design strategies should target:
Medicinal Chemistry: Analogous imidazo-fused and benzazepine-containing heterocycles have shown a wide range of biological activities, including use as anticancer agents, kinase inhibitors, and CNS-active agents. nih.govnih.govnih.govnih.gov The imidazo[4,5,1-jk] Current time information in Jammu Division, IN.benzazepine scaffold could be decorated with various pharmacophores to target a similar range of diseases.
Materials Science: Fused heterocyclic systems are often investigated for their photophysical properties. By introducing appropriate substituents, derivatives could be designed as novel fluorophores, potentially for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. mdpi.com
Chemical Probes and Sensors: The scaffold could be functionalized to act as a selective sensor for ions or small molecules, a property observed in related benzo nih.govnih.govimidazo[1,2-c] Current time information in Jammu Division, IN.nih.govoxazin-1-ones. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
